4-Benzamido-7-methyloctanoic acid

Description

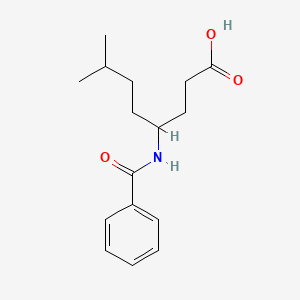

4-Benzamido-7-methyloctanoic acid is a branched-chain carboxylic acid derivative characterized by an eight-carbon backbone (octanoic acid) with a benzamido group (-NH-C(=O)-C₆H₅) at the fourth carbon and a methyl group (-CH₃) at the seventh carbon. The benzamido moiety introduces aromaticity and hydrogen-bonding capabilities, while the methyl group enhances hydrophobicity and steric bulk. Its carboxylic acid functional group confers high polarity, favoring solubility in aqueous environments at physiological pH, unlike ester analogs .

Properties

IUPAC Name |

4-benzamido-7-methyloctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-12(2)8-9-14(10-11-15(18)19)17-16(20)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWENSYPZPPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamido-7-methyloctanoic acid typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction conditions include:

Reactants: Benzoic acid and amine

Catalyst: Diatomite earth@IL/ZrCl4

Irradiation: Ultrasonic

Temperature: Mild conditions

Industrial Production Methods: In industrial settings, the production of benzamides, including 4-Benzamido-7-methyloctanoic acid, often involves high-temperature reactions (above 180°C) between carboxylic acids and amines . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzamido-7-methyloctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Benzamide derivatives

Scientific Research Applications

4-Benzamido-7-methyloctanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Benzamido-7-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, modulating their activity. The methyloctanoic acid chain can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-benzamido-7-methyloctanoic acid with key analogs, focusing on structural variations, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison

| Compound Name | Carbon Chain Length | Substituent Position & Type | Functional Group | Key Properties |

|---|---|---|---|---|

| 4-Benzamido-7-methyloctanoic acid | 8 (octanoic acid) | 4-benzamido, 7-methyl | Carboxylic acid | High polarity; aromatic interactions; potential enzyme/receptor targeting |

| Methyl 4-amino-6-methylheptanoate | 7 (heptanoate) | 4-amino, 6-methyl | Methyl ester | Moderate lipophilicity; basic amino group; versatile synthetic intermediate |

| Methyl 5-amino-7-methyloctanoate | 8 (octanoate) | 5-amino, 7-methyl | Methyl ester | Longer chain; increased hydrophobicity; unique sensory properties |

| Methyl 3-amino-5-methylhexanoate | 6 (hexanoate) | 3-amino, 5-methyl | Methyl ester | Shorter chain; altered bioactivity due to reduced steric hindrance |

Chain Length and Branching

- 4-Benzamido-7-methyloctanoic acid (8 carbons) has a longer backbone than Methyl 4-amino-6-methylheptanoate (7 carbons) and Methyl 3-amino-5-methylhexanoate (6 carbons).

- The methyl group at C7 in the target compound introduces steric hindrance, which may limit conformational flexibility compared to analogs like Methyl 5-amino-7-methyloctanoate, where the methyl group is similarly positioned but paired with an amino substituent .

Functional Group Variations

- Benzamido vs. Amino Groups: The benzamido group in the target compound enables π-π stacking with aromatic residues in proteins, a feature absent in amino-substituted analogs like Methyl 4-amino-6-methylheptanoate. This could enhance binding affinity in drug-receptor interactions .

- Carboxylic Acid vs. For instance, Methyl 4-amino-6-methylheptanoate’s ester group enhances lipophilicity, favoring passive diffusion across biological membranes .

Research Implications and Limitations

Further research is needed to validate its pharmacokinetic and pharmacodynamic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Benzamido-7-methyloctanoic acid with high purity?

- Methodological Answer : The synthesis typically involves coupling 7-methyloctanoic acid (CAS 693-19-6) with benzoyl chloride derivatives under Schotten-Baumann conditions. Critical steps include:

- Amidation : React 7-methyloctanoic acid with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamido group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (≥95%) using protocols analogous to chromatographic methods for structurally related compounds like 4-methyloctanoic acid .

- Characterization : Validate structure via H/C NMR (e.g., δ 7.8 ppm for benzamido protons) and FT-IR (amide I band ~1650 cm) .

Q. How can researchers verify the structural integrity of 4-Benzamido-7-methyloctanoic acid using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : Compare chemical shifts with analogs like 4-methyloctanoic acid (e.g., methyl group at δ 0.9–1.2 ppm) and benzamido derivatives (aromatic protons at δ 7.3–7.8 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 276.17 (calculated for CHNO).

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What experimental design strategies address discrepancies in reported bioactivity data for 4-Benzamido-7-methyloctanoic acid?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., solvent purity, pH, temperature) to minimize batch-to-batch variability. For example, use dimethyl sulfoxide (DMSO) from a single supplier (e.g., Kanto Reagents) to avoid solvent-induced artifacts .

- Statistical Validation : Apply clustered data analysis (e.g., mixed-effects models) to account for nested variables like cell-line heterogeneity or operator bias .

- Replication : Perform dose-response studies in triplicate using independent synthetic batches. Cross-validate findings with orthogonal assays (e.g., SPR binding vs. cellular uptake) .

Q. How can computational modeling predict the interaction of 4-Benzamido-7-methyloctanoic acid with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like fatty acid amide hydrolase (FAAH). Parameterize force fields using data from structurally similar compounds (e.g., 4-methyloctanoic acid’s logP and pKa) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the benzamido group. Compare with experimental IC values to refine binding hypotheses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers, referencing parameters from octanoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.